ピコスルファートナトリウム一水和物

概要

科学的研究の応用

Sodium picosulfate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

- Used as a model compound to study the mechanisms of prodrug activation and metabolism.

Biology:

- Investigated for its effects on intestinal motility and electrolyte balance.

Medicine:

- Extensively used in clinical studies to evaluate its efficacy and safety as a laxative for bowel preparation before diagnostic procedures like colonoscopy .

Industry:

Safety and Hazards

Sodium picosulfate monohydrate should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of ingestion, it is advised to rinse the mouth with water and not to induce vomiting .

将来の方向性

Sodium picosulfate is commonly used in combination with magnesium oxide and anhydrous citric acid for colonoscopy preparation . It is considered a tolerable bowel preparation agent and is also an effective alternative for polyethylene glycol (PEG) and sodium phosphate (NaP) . Future research may focus on further improving the effectiveness and tolerability of Sodium picosulfate.

生化学分析

Biochemical Properties

Sodium picosulfate monohydrate plays a crucial role in biochemical reactions within the gastrointestinal tract. It is metabolized by colonic bacteria into the active compound 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (BHPM) . This active metabolite interacts with the colonic mucosa, stimulating peristalsis and promoting bowel movements. The interaction primarily involves the activation of the enteric nervous system, leading to increased secretion of water and electrolytes into the intestinal lumen .

Cellular Effects

Sodium picosulfate monohydrate exerts its effects on various types of cells within the gastrointestinal tract. It influences cell function by stimulating the colonic mucosa, leading to increased peristalsis and bowel movements . This compound also affects cell signaling pathways, particularly those involved in the regulation of water and electrolyte secretion. Additionally, sodium picosulfate monohydrate can impact gene expression related to the production of enzymes and proteins involved in intestinal motility .

Molecular Mechanism

The molecular mechanism of sodium picosulfate monohydrate involves its conversion into the active metabolite BHPM by colonic bacteria . BHPM then acts directly on the colonic mucosa, stimulating peristalsis by increasing the secretion of water and electrolytes into the intestinal lumen. This action is mediated through the activation of the enteric nervous system and the subsequent release of neurotransmitters that promote bowel movements . Sodium picosulfate monohydrate does not have a significant direct physiological effect on the intestine until it is metabolized into its active form .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium picosulfate monohydrate can vary over time. The compound is generally stable and effective within a specific timeframe, typically taking 6-12 hours to induce bowel movements . Over prolonged periods, chronic use of sodium picosulfate monohydrate can lead to electrolyte imbalances and dehydration . Studies have shown that the compound remains effective in inducing bowel movements over short-term use, but long-term effects may include dependency and reduced bowel function .

Dosage Effects in Animal Models

In animal models, the effects of sodium picosulfate monohydrate vary with different dosages. At therapeutic doses, the compound effectively induces bowel movements without significant adverse effects . At higher doses, sodium picosulfate monohydrate can cause severe electrolyte disturbances, dehydration, and hypovolemia . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with higher doses increasing the risk of toxic effects .

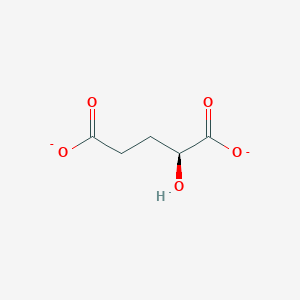

Metabolic Pathways

Sodium picosulfate monohydrate is metabolized by colonic bacteria into its active form, BHPM . This metabolic pathway involves the hydrolysis of sodium picosulfate by bacterial sulfatases, leading to the formation of BHPM, which then exerts its laxative effects . The compound’s metabolism is crucial for its activation and subsequent action on the colonic mucosa .

Transport and Distribution

Sodium picosulfate monohydrate is transported and distributed within the gastrointestinal tract, where it is metabolized by colonic bacteria . The active metabolite BHPM is then localized to the colonic mucosa, where it stimulates peristalsis and promotes bowel movements . The compound’s distribution is primarily limited to the gastrointestinal tract, with minimal systemic absorption .

Subcellular Localization

The subcellular localization of sodium picosulfate monohydrate and its active metabolite BHPM is primarily within the colonic mucosa . BHPM acts on the enteric nervous system and colonic epithelial cells, stimulating peristalsis and increasing water and electrolyte secretion . The compound’s activity is localized to the gastrointestinal tract, with its effects mediated through interactions with specific cellular receptors and signaling pathways .

準備方法

合成経路と反応条件: ピコスルファートナトリウムの調製は、通常、ビサコジルを加水分解し、続いて硫酸化反応を行うことから始まります . このプロセスは、ビサコジルを出発物質として開始し、加水分解によって中間体が生成されます。 この中間体は、次にピリジン溶媒中のクロロスルホン酸を用いて硫酸化反応にかけられます . 反応混合物を中和し、洗浄し、固体生成物をアルコールで抽出して、高純度のピコスルファートナトリウムを得ます .

工業生産方法: ピコスルファートナトリウムの工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 このプロセスは、シンプルで効率的、そして工業生産に適しており、最終製品が欧州薬局方および米国薬局方の品質基準を満たすように設計されています .

化学反応解析

反応の種類: ピコスルファートナトリウムは、加水分解、硫酸化、エステル化など、いくつかの種類の化学反応を起こします .

一般的な試薬と条件:

加水分解: 通常、酸性または塩基性条件下で水または水溶液を使用します。

硫酸化: ピリジン溶媒中のクロロスルホン酸を使用します.

エステル化: 中間体と硫酸誘導体の反応が含まれます。

主な生成物: これらの反応から生成される主要な生成物は、ピコスルファートナトリウム水和物であり、これは緩下剤製剤に使用される有効成分です .

科学研究への応用

ピコスルファートナトリウムは、化学、生物学、医学、および産業の分野で広く科学研究に使用されています .

化学:

- プロドラッグの活性化と代謝のメカニズムを研究するためのモデル化合物として使用されます。

生物学:

- 腸の運動性と電解質バランスへの影響について調査されています。

医学:

産業:

化学反応の分析

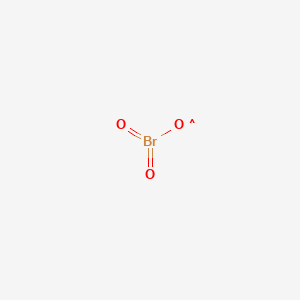

Types of Reactions: Sodium picosulfate undergoes several types of chemical reactions, including hydrolysis, sulfation, and esterification .

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Sulfation: Utilizes chlorsulfonic acid in a pyridine solvent.

Esterification: Involves the reaction of the intermediate compound with sulfuric acid derivatives.

Major Products: The primary product formed from these reactions is sodium picosulfate hydrate, which is the active pharmaceutical ingredient used in laxative formulations .

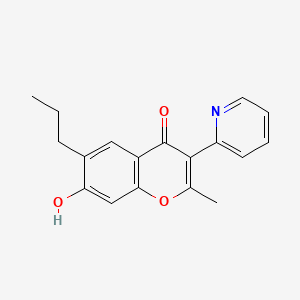

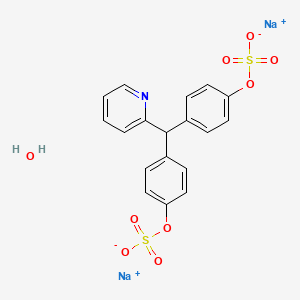

作用機序

ピコスルファートナトリウムは、結腸菌によって活性型である4,4'-ジヒドロキシジフェニル-(2-ピリジル)メタン(DPM、BHPM)に変換されるプロドラッグです . この活性化合物は、結腸粘膜を刺激し、蠕動運動と排便を促進します . このメカニズムには、腸における水と電解質の吸収の阻害が伴い、その結果、分泌量が増加し、排便が促進されます .

類似の化合物との比較

類似の化合物:

- ビサコジル

- センナ配糖体

- クエン酸マグネシウム

比較: ピコスルファートナトリウムは、結腸菌によって活性化されるプロドラッグとしての作用機序においてユニークです . ビサコジルも刺激性緩下剤ですが、ピコスルファートナトリウムは結腸内で代謝されるため、より標的化された局所的な効果をもたらします . もう1つの刺激性緩下剤であるセンナ配糖体は、腸の粘膜に直接作用しますが、より強いけいれんや不快感を引き起こす可能性があります . 浸透圧性緩下剤であるクエン酸マグネシウムは、腸内に水を引き込むことで作用し、これにより迅速な排便を引き起こす可能性がありますが、脱水症状や電解質の不均衡を引き起こす可能性もあります .

類似化合物との比較

- Bisacodyl

- Senna glycosides

- Magnesium citrate

Comparison: Sodium picosulfate is unique in its mode of action as a prodrug that is activated by colonic bacteria . Unlike bisacodyl, which is also a stimulant laxative, sodium picosulfate is metabolized in the colon, leading to a more targeted and localized effect . Senna glycosides, another class of stimulant laxatives, act directly on the intestinal mucosa but can cause more pronounced cramping and discomfort . Magnesium citrate, an osmotic laxative, works by drawing water into the intestines, which can lead to rapid bowel movements but may also cause dehydration and electrolyte imbalances .

特性

IUPAC Name |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUVJHZGPGDSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156700 | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307301-38-7 | |

| Record name | Sodium picosulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PICOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

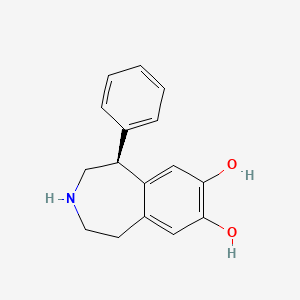

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyethyl)-N-[2-[[methyl-[(E)-3-(3,4,5-trimethylphenyl)prop-2-enyl]amino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1236330.png)

![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)

![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)